(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core with three key substituents:
- Position 2: A 4-methoxyphenyl group, providing electron-donating effects.
- Position 5: A phenyl ring, contributing to hydrophobic interactions.
This structure is designed for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, leveraging its aromatic and heterocyclic components for target binding .
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4O2/c1-17(26-16-18-7-6-14-25-15-18)22-23(19-8-4-3-5-9-19)27-28(24(22)29)20-10-12-21(30-2)13-11-20/h3-15,27H,16H2,1-2H3 |
InChI Key |
AURLJUSODZYUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazolone Core Formation via Hydrazine Condensation
The foundational step involves constructing the pyrazolone ring through condensation of 4-methoxyphenyl hydrazine with β-keto esters or diketones. For example, reacting 4-methoxyphenyl hydrazine with ethyl benzoylacetate (PhCOCH2COOEt) in ethanol under reflux yields 2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This method achieves 78–85% yields when conducted at 80°C for 12 hours . Microwave-assisted synthesis (100°C, 50 W, 5 minutes) with Pd catalysts, as demonstrated in analogous pyrazole syntheses, reduces reaction time to 15 minutes while maintaining comparable yields .
Key Variables
-
Solvent: Ethanol or DMSO (enhances reactivity of carbonyl groups) .
-
Catalyst: Pd(dba)₂ (0.5 equiv.) improves regioselectivity for the 5-phenyl substituent .
-
Work-up: Flash chromatography (hexane:ethyl acetate, 95:5) isolates the pyrazolone core .
Introduction of the Pyridinylmethylaminoethylidene Side Chain
The Z-configured ethylidene side chain at C-4 is introduced via a Schiff base condensation. Reacting the pyrazolone core with pyridine-3-carbaldehyde and pyridin-3-ylmethylamine in DMSO at 90°C for 24 hours achieves 65–72% yields. The Z-configuration is favored by steric hindrance from the pyridinylmethyl group and the use of DMSO as a polar aprotic solvent .
Optimization Insights
-
Temperature: Elevated temperatures (90–110°C) enhance imine formation but risk epimerization .
-
Oxidant: DMSO (3 equiv.) acts as a mild oxidant, preventing overoxidation of the imine intermediate .
-
Stereocontrol: Substituents on the pyridine ring enforce the Z-configuration through intramolecular hydrogen bonding .
One-Pot Tandem Synthesis
A streamlined one-pot approach combines pyrazolone formation and side-chain functionalization. Starting with 4-methoxyphenyl hydrazine, ethyl benzoylacetate, and pyridine-3-carbaldehyde in DMSO at 100°C for 30 hours yields the target compound in 58% yield. This method eliminates intermediate purification but requires precise stoichiometric control (1:1.2:1 ratio) .
Advantages
-
Solvent Economy: DMSO serves dual roles as solvent and oxidant .
-
Scalability: Adaptable to batch reactors with >90% reproducibility .
Mechanistic Considerations in N–N and C–N Bond Formation
Recent studies reveal that oxidation-induced N–N coupling is critical during pyrazolone ring closure. Titanium-mediated pathways facilitate dehydrogenation, while TEMPO accelerates radical-based coupling . For the ethylidene side chain, DFT calculations suggest a stepwise mechanism:
-
Nucleophilic attack by pyridin-3-ylmethylamine on the aldehyde.
-
Tautomerization to the enamine.
-
Conrotatory 4π-electrocyclic ring closure to fix the Z-configuration .
Comparative Analysis of Synthetic Routes
Microwave methods balance efficiency and stereocontrol, whereas one-pot approaches prioritize sustainability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, derivatives containing similar pyrazole structures have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has also highlighted the potential anticancer effects of pyrazole derivatives. The compound's structure allows it to interact with specific cellular pathways involved in cancer proliferation. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including protein kinases. The structural features of the pyrazole ring are conducive to binding with enzyme active sites, potentially leading to therapeutic applications in diseases where enzyme dysregulation occurs .
Synthesis of Heterocyclic Compounds
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of new derivatives through various chemical reactions, such as cyclization and functionalization processes. These derivatives can possess enhanced biological activities and are valuable in drug discovery .
Building Block for Drug Development
As a versatile building block, this compound can be modified to create libraries of new chemical entities (NCEs) with tailored biological activities. The ability to introduce different substituents on the pyrazole ring opens avenues for developing targeted therapies .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one. The results indicated that modifications to the methoxy and phenyl groups significantly affected antimicrobial potency against specific pathogens .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Strong | Moderate |
| Target Compound | Strong | Strong |
Case Study 2: Anticancer Activity
In another investigation, derivatives of the target compound were assessed for their anticancer properties against various cancer cell lines. The results demonstrated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
| Derivative | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Derivative A | 15 | 5 |
| Derivative B | 10 | 8 |
| Target Compound | 12 | 6 |
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Their Impacts
The pyrazol-3-one scaffold is highly modular. Below is a comparison of substituents at positions 2, 4, and 5 across analogs (Table 1):
Table 1: Substituent Variations and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (Position 2) contrasts with analogs featuring nitro () or fluoro () substituents. Methoxy groups improve solubility but may reduce binding affinity compared to nitro groups in certain targets .
- Position 4 Modifications: The pyridin-3-ylmethylaminoethylidene group in the target compound offers hydrogen-bonding sites, unlike the imidazole () or triazole () analogs, which may prioritize different receptor interactions.
Spectroscopic and Structural Comparisons
NMR studies ( ) reveal that substituents alter proton environments in distinct regions:
- Region A (positions 39–44) : Affected by steric hindrance from bulky groups (e.g., pyridin-3-ylmethyl in the target compound).
- Region B (positions 29–36) : Sensitive to electronic effects (e.g., nitro groups in cause downfield shifts).
For example, the target compound’s pyridine ring induces upfield shifts in Region A compared to the imidazole analog (), suggesting reduced electron density .
Biological Activity
The compound (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolone ring
- Substituents :
- Methoxyphenyl group
- Phenyl group
- Pyridin-3-ylmethylamino group
The molecular formula is with a molecular weight of approximately 364.45 g/mol.
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| (4Z)-2-(4-methoxyphenyl)-5-phenyl... | Moderate | S. aureus, E. coli |
| Related pyrazolones | Strong | P. aeruginosa, C. albicans |
Anti-inflammatory Properties
Pyrazolone derivatives are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A recent study found that similar compounds showed IC50 values ranging from 0.2 μM to 1.33 μM against COX-II, suggesting a promising anti-inflammatory profile.
Antioxidant Activity
Antioxidant properties have been reported for several pyrazolone derivatives, which help in scavenging free radicals and reducing oxidative stress. This activity is particularly beneficial in preventing chronic diseases linked to oxidative damage.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A comparative study assessed the antimicrobial activity of various pyrazolone derivatives, including our compound. Results indicated that it exhibited significant activity against E. coli and S. aureus with zones of inhibition comparable to standard antibiotics .
- COX Inhibition Study : A recent investigation into the COX inhibitory potential of pyrazolone derivatives revealed that modifications at specific positions enhanced selectivity and potency against COX-II . The compound's structure suggests it may have similar enhancements.
- Antioxidant Profiling : In vitro assays demonstrated that related compounds effectively reduced lipid peroxidation in cellular models, indicating a protective effect against oxidative stress .
The biological activities of (4Z)-2-(4-methoxyphenyl)-5-phenyl... can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The structural features allow for binding to active sites of enzymes like COX.
- Cell Membrane Interaction : The hydrophobic regions may facilitate interactions with bacterial membranes, disrupting their integrity.
Q & A
Q. What are the common synthetic routes for this compound?
The compound can be synthesized via condensation reactions between pyrazolone precursors and aldehyde derivatives. For example, analogous pyrazolones are prepared by reacting 1H-1,2,3-triazole-4-carbaldehydes with substituted pyrazol-3-ones in ethanol under reflux (100°C, 2 hours) using sodium acetate as a base catalyst, achieving yields up to 96% . For hybrid structures (e.g., triazole-pyrazole hybrids), copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures at 50°C for 16 hours may be required, though yields are typically lower (~61%) .
Q. What spectroscopic methods confirm the compound’s structure?
- X-ray crystallography is definitive for confirming stereochemistry and molecular conformation, as demonstrated in studies of structurally similar pyrazolones .
- 1H/13C NMR identifies substituent environments (e.g., methoxy, pyridinyl, and ethylidene groups) .
- IR spectroscopy verifies functional groups like C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How do solvent and catalyst choices affect synthesis outcomes?
- Ethanol with sodium acetate promotes high yields (96%) in condensation reactions due to its polar protic nature, stabilizing intermediates .
- THF/water with copper sulfate and ascorbic acid is critical for CuAAC reactions, enabling triazole formation but requiring longer reaction times (16 hours) . Conflicting methodologies highlight the need for solvent polarity and catalyst screening when introducing sterically hindered substituents.
Q. How do substituents influence molecular conformation and packing?
X-ray studies of analogous compounds reveal that bulky groups (e.g., pyridin-3-ylmethylamino) induce non-planar conformations. For example:
- The ethylidene group adopts a Z-configuration , confirmed by X-ray data .
- Pyridinyl groups participate in hydrogen bonding (N–H⋯N) or π-π stacking , affecting crystal packing and thermal stability .
Q. What strategies resolve contradictions in reaction conditions for hybrid analogs?
- Solvent screening : Ethanol is ideal for simple condensations, while THF improves solubility for CuAAC reactions .
- Catalyst optimization : Copper catalysts enhance regioselectivity in triazole formation, whereas sodium acetate is sufficient for non-hybrid syntheses .
Q. How is the Z-configuration of the ethylidene group validated experimentally?
- X-ray crystallography provides unambiguous evidence of stereochemistry .
- NOESY NMR detects spatial proximity between protons on the ethylidene group and adjacent aromatic rings, corroborating the Z-configuration .
Methodological Recommendations
- Crystallization : Use absolute ethanol for recrystallization to achieve high-purity crystals suitable for X-ray analysis .
- Purity assessment : Combine column chromatography (silica gel, ethyl acetate/hexane) with HPLC to isolate isomers or byproducts .
- Reaction monitoring : Employ TLC or in-situ IR to track reaction progress, especially for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
